molecular formula C10H6ClIN2 B13864553 3-Chloro-6-(4-iodophenyl)pyridazine

3-Chloro-6-(4-iodophenyl)pyridazine

Katalognummer: B13864553
Molekulargewicht: 316.52 g/mol
InChI-Schlüssel: XKBGIHNQXQWNFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-6-(4-iodophenyl)pyridazine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a pyridazine ring.

Vorbereitungsmethoden

The synthesis of 3-Chloro-6-(4-iodophenyl)pyridazine can be achieved through various methods. One common approach involves the reaction of 3-chloropyridazine with 4-iodoaniline under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-Chloro-6-(4-iodophenyl)pyridazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with an amine group.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the pyridazine ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Chloro-6-(4-iodophenyl)pyridazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Chloro-6-(4-iodophenyl)pyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, certain pyridazine derivatives have been shown to inhibit specific kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the modulation of various cellular processes, including cell proliferation and apoptosis . The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its biological effects.

Eigenschaften

Molekularformel

C10H6ClIN2

Molekulargewicht

316.52 g/mol

IUPAC-Name

3-chloro-6-(4-iodophenyl)pyridazine

InChI

InChI=1S/C10H6ClIN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H

InChI-Schlüssel

XKBGIHNQXQWNFJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.